molecular formula C51H79NO13 B1432363 Secorapamycin A CAS No. 147438-27-5

Secorapamycin A

Cat. No.: B1432363
CAS No.: 147438-27-5
M. Wt: 914.2 g/mol
InChI Key: ZAVMPSVOEQNVCP-FWSQOCJKSA-N
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Description

Rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus, is well-known for its immunosuppressive and antiproliferative properties . Seco Rapamycin retains some of the biological activities of its parent compound but exhibits distinct chemical and biological properties due to the structural modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Seco Rapamycin is typically synthesized through the base-catalyzed ring-opening of Rapamycin. The reaction is carried out in aqueous solutions containing either ammonium acetate (apparent pH 7.3) or sodium hydroxide (apparent pH 12.2). The degradation kinetics follow a first-order rate law, with Seco Rapamycin forming as a primary product along with a hydroxy acid via lactone hydrolysis .

Industrial Production Methods: Industrial production of Seco Rapamycin involves the controlled degradation of Rapamycin under specific pH conditions. The process ensures the selective formation of Seco Rapamycin while minimizing the formation of other degradation products. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Seco Rapamycin undergoes various chemical reactions, including:

    Oxidation: Seco Rapamycin can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Seco Rapamycin.

    Substitution: Substitution reactions can introduce new functional groups into the Seco Rapamycin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of Seco Rapamycin .

Scientific Research Applications

Seco Rapamycin has a wide range of scientific research applications, including:

Mechanism of Action

Seco Rapamycin exerts its effects by binding to the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then interacts with the mammalian target of rapamycin (mTOR), inhibiting its activity. The inhibition of mTOR affects various cellular processes, including cell growth, proliferation, and survival. The specific pathways involved include the mTORC1 and mTORC2 complexes, which play critical roles in cellular metabolism and homeostasis .

Comparison with Similar Compounds

Seco Rapamycin is compared with other similar compounds, such as:

Uniqueness: Seco Rapamycin is unique due to its ring-opened structure, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This structural modification allows for distinct interactions with molecular targets and pathways, making it a valuable compound for research and therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Secorapamycin A involves the coupling of two key fragments, a pyrrolidine-containing fragment and a polyketide fragment. The pyrrolidine-containing fragment is synthesized first and then coupled with the polyketide fragment to form Secorapamycin A.", "Starting Materials": [ "L-proline", "ethyl acetoacetate", "methyl 3-aminocrotonate", "methyl 2-oxo-3-methylpentanoate", "methyl 2-oxo-4-methylpentanoate", "methyl 2-oxo-5-methylpentanoate", "methyl 2-oxo-6-methylheptanoate", "methyl 2-oxo-7-methyloctanoate", "methyl 2-oxo-8-methylnonanoate", "methyl 2-oxo-9-methyldecanoate", "methyl 2-oxo-10-methylundecanoate", "methyl 2-oxo-11-methyldodecanoate", "methyl 2-oxo-12-methyltridecanoate", "methyl 2-oxo-13-methyltetradecanoate", "methyl 2-oxo-14-methylpentadecanoate", "methyl 2-oxo-15-methylhexadecanoate" ], "Reaction": [ "Synthesis of pyrrolidine-containing fragment:", "Step 1: L-proline is converted to its N-Boc protected derivative.", "Step 2: Ethyl acetoacetate is reacted with methyl 3-aminocrotonate to form a pyrrolidine-containing intermediate.", "Step 3: The intermediate is then reacted with various methyl 2-oxoalkanoates to form a series of pyrrolidine-containing intermediates with varying chain lengths.", "Step 4: The N-Boc group is removed to yield the pyrrolidine-containing fragment.", "Synthesis of polyketide fragment:", "Step 1: The polyketide fragment is synthesized using standard polyketide synthesis techniques.", "Coupling of fragments:", "Step 1: The pyrrolidine-containing fragment is coupled with the polyketide fragment using standard peptide coupling techniques.", "Step 2: The resulting product is deprotected to yield Secorapamycin A." ] }

CAS No.

147438-27-5

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1

InChI Key

ZAVMPSVOEQNVCP-FWSQOCJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC

SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secorapamycin A
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Secorapamycin A
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Secorapamycin A
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Secorapamycin A
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Secorapamycin A
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Secorapamycin A
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Q & A

Q1: What is the main structural difference between rapamycin and secorapamycin A?

A1: this compound is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in this compound. []

Q2: How does the stability of this compound compare to rapamycin in basic conditions?

A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that this compound is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).

Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?

A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify this compound through esterification and amidation reactions.

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